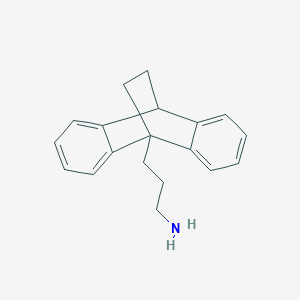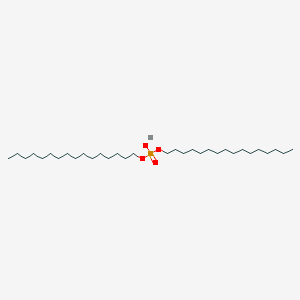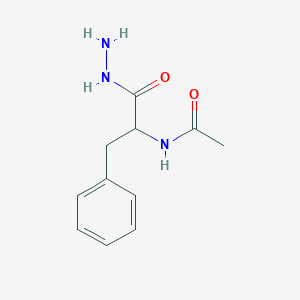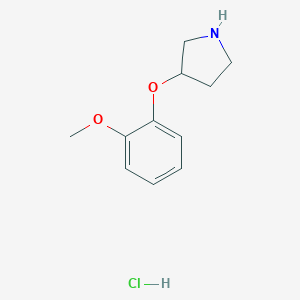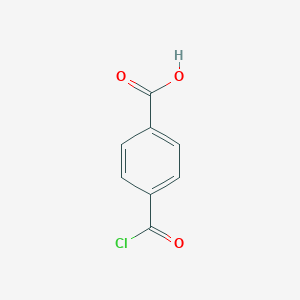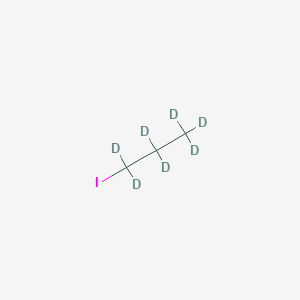
Benzoylchlorid-alpha-13C
Übersicht
Beschreibung
Benzoyl chloride-alpha-13C is an isotopically labeled derivative of benzoyl chloride, where the carbonyl carbon is enriched with the carbon-13 isotope. This compound is represented by the molecular formula C6H5^13COCl and has a molecular weight of 141.56 g/mol . The isotopic labeling makes it a valuable tool in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
Benzoyl chloride-alpha-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
NMR Spectroscopy: The carbon-13 isotope provides enhanced signals in NMR spectroscopy, making it useful for studying reaction mechanisms and metabolic pathways.
Enzyme Kinetics: It is used to investigate enzyme kinetics by tracking the labeled carbon atom.
Pharmaceutical Synthesis: It serves as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: It is used in the synthesis of complex organic molecules, particularly in the formation of labeled compounds for research purposes.
Wirkmechanismus
Target of Action
Benzoyl Chloride-alpha-13C is a synthetic compound that is primarily used in organic synthesis . It serves as a building block for pharmaceuticals and acts as a reagent for the synthesis of diverse compounds .
Mode of Action
Benzoyl Chloride-alpha-13C functions as an electrophile in organic synthesis . It is adept at reacting with nucleophiles such as amines, alcohols, and carboxylic acids, resulting in the formation of novel compounds . These reactions are typically conducted at room temperature and are completed within a few minutes .
Biochemical Pathways
It is known to be used in the laboratory for studying enzyme kinetics and analyzing biochemical systems . It is often employed to label proteins and other molecules for in-depth study .
Pharmacokinetics
Given its use in organic synthesis and proteomics research , it can be inferred that its bioavailability would depend on the specific context of its use.
Result of Action
The molecular and cellular effects of Benzoyl Chloride-alpha-13C’s action would depend on the specific compounds it forms when it reacts with various nucleophiles . As it is used to synthesize a wide range of compounds, the results of its action can vary widely.
Action Environment
Given that its reactions are typically conducted at room temperature , it can be inferred that temperature could be a significant environmental factor influencing its action.
Biochemische Analyse
Biochemical Properties
Benzoyl Chloride-alpha-13C holds great value in scientific research. It serves as a valuable tool for investigating enzyme kinetics, facilitating the synthesis of various compounds, and acting as a crucial building block for pharmaceutical products . Functioning as an electrophile in organic synthesis, Benzoyl Chloride-alpha-13C is adept at reacting with nucleophiles such as amines, alcohols, and carboxylic acids, resulting in the formation of novel compounds .
Cellular Effects
It is known that it plays a pivotal role in analyzing biochemical systems, often employed to label proteins and other molecules for in-depth study .
Molecular Mechanism
Benzoyl Chloride-alpha-13C exerts its effects at the molecular level through its function as an electrophile in organic synthesis. It reacts with nucleophiles such as amines, alcohols, and carboxylic acids, resulting in the formation of novel compounds .
Temporal Effects in Laboratory Settings
It is known that reactions involving Benzoyl Chloride-alpha-13C are typically conducted at room temperature and are completed within a few minutes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzoyl chloride-alpha-13C can be synthesized through the chlorination of benzaldehyde-alpha-13C. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In an industrial setting, benzoyl chloride-alpha-13C is produced by the isotopic exchange of benzoyl chloride with carbon-13 enriched carbon monoxide. This process involves the use of a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Benzoyl chloride-alpha-13C undergoes various types of reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and carboxylic acids to form amides, esters, and anhydrides, respectively.
Hydrolysis: It reacts with water to produce benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can introduce a benzoyl group into aromatic rings in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Amines: Reaction with amines to form amides is typically conducted at room temperature.
Alcohols: Esterification with alcohols also occurs at room temperature.
Water: Hydrolysis occurs readily at room temperature, producing benzoic acid and hydrochloric acid.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Benzoic Acid: Formed from hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Benzoyl chloride: The non-labeled version of benzoyl chloride.
Benzyl chloride-alpha-13C: Another isotopically labeled compound with a similar structure but different reactivity.
Benzoic acid-alpha-13C: An isotopically labeled derivative of benzoic acid.
Uniqueness: Benzoyl chloride-alpha-13C is unique due to its specific carbon-13 labeling at the carbonyl position, which enhances its utility in NMR spectroscopy and other research applications. This specific labeling allows for precise tracking and analysis of reaction mechanisms and metabolic pathways, making it a valuable tool in scientific research.
Eigenschaften
IUPAC Name |
benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASDCCFISLVPSO-CDYZYAPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13C](=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455297 | |
| Record name | Benzoyl chloride-alpha-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52947-05-4 | |
| Record name | Benzoyl chloride-alpha-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52947-05-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
